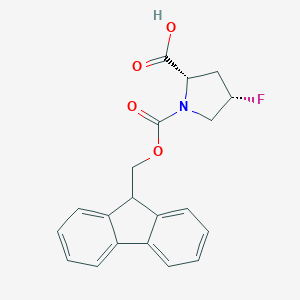

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the Fmoc-protected pyrrolidine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Implementing automated purification systems to streamline the isolation and purification processes.

Analyse Des Réactions Chimiques

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions to expose the secondary amine for subsequent reactions. This is critical in solid-phase peptide synthesis (SPPS):

-

Procedure : Sequential treatments (5, 10, and 15 minutes) ensure complete deprotection. An alternative method uses a piperidine/DBU/toluene/DMF mixture (5:5:20:70) for enhanced efficiency .

-

Mechanism : Piperidine induces β-elimination, releasing the Fmoc group as a fluorenylmethyl adduct.

Deprotection Conditions Comparison

| Condition | Time | Efficiency | Source |

|---|---|---|---|

| 20% piperidine in DMF | 3 × cycles | High | |

| Piperidine/DBU/toluene/DMF | 5 minutes | Enhanced |

Carboxylic Acid Activation and Coupling

The carboxylic acid group participates in amide bond formation, facilitated by coupling reagents:

Key Activation Methods

-

DIC/Oxyma Pure System :

-

Reagents : N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) .

-

Procedure : 3 equivalents of amino acid, DIC, and Oxyma Pure are premixed in DMF for 2 minutes before resin addition. Reaction completes in 60 minutes .

-

Monitoring : Kaiser test verifies coupling completion.

-

-

HBTU/HOBt/DIPEA System :

Coupling Reagent Comparison

| Reagent System | Equivalents | Reaction Time | Application | Source |

|---|---|---|---|---|

| DIC/Oxyma Pure | 3 eq each | 60 minutes | Standard SPPS | |

| HBTU/HOBt/DIPEA | 5 eq each | 40 minutes | Challenging residues |

Stereochemical Influence on Reactivity

The (2S,4S) configuration impacts reaction kinetics and selectivity:

-

The trans-4-fluoro substituent introduces steric and electronic effects, potentially slowing acylation rates compared to non-fluorinated analogs .

-

Computational modeling suggests fluorination alters electron density at the carboxylic acid, influencing activation efficiency .

Stability Under Synthetic Conditions

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds with similar structures to (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid can exhibit anticancer activity. Studies have shown that these compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further research into anticancer therapies.

Neuroprotective Effects

The fluorenyl group present in the compound has been linked to neuroprotective activities. Preliminary studies indicate that it may help reduce neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that compounds similar to this compound provide substantial protection against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications for neurodegenerative diseases.

Antimicrobial Activity

Some derivatives of piperidine structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial properties.

Case Study 3: Antimicrobial Properties

A comparative analysis highlighted that derivatives with structural similarities to this compound exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Binding Interactions: The presence of the fluorine atom and Fmoc group can enhance binding affinity and selectivity towards target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.

(2S,3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: A related compound used in the synthesis of complex peptides and proteins.

Uniqueness

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unique due to:

Fluorine Substitution: The presence of a fluorine atom enhances its reactivity and binding properties.

Chirality: The specific stereochemistry (2S,4S) provides distinct biological and chemical properties compared to other isomers.

Activité Biologique

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluorenyl group. This compound is part of a broader class of amino acids and derivatives, which play critical roles in various biological processes. Understanding its biological activity is essential for its potential applications in pharmaceuticals and biochemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 355.36 g/mol. The presence of the fluorenyl group enhances lipophilicity, which may significantly influence the compound's biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The following are key areas of biological activity associated with this compound:

- Antimicrobial Activity : Some derivatives show significant inhibition against bacterial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Certain structural analogs have been explored for their potential in treating neurodegenerative diseases, indicating a role in neuroprotection.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish biological activities. This indicates that fine-tuning the structure could optimize therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that certain analogs could inhibit neuronal apoptosis in vitro. This was linked to their ability to modulate calcium influx and reduce oxidative stress markers in neuronal cell lines .

Case Study: Antimicrobial Activity

In another study, derivatives of this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to disruption of bacterial cell wall synthesis .

Synthesis and Applications

The synthesis of this compound typically involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Its applications are primarily seen in pharmaceutical development as a precursor or active ingredient in drug formulations .

Propriétés

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEQUGHYFSTTQT-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373292 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-19-7, 1228307-81-0 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.